molecular formula C10H14ClNO2 B2833501 (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride CAS No. 2044773-90-0

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride

Cat. No.: B2833501
CAS No.: 2044773-90-0
M. Wt: 215.68
InChI Key: FIUSFNARROLHPC-UHFFFAOYSA-N
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Description

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is an organic compound with the molecular formula C({10})H({14})ClNO(_{2}) It is a derivative of benzopyran, a structure known for its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a benzopyran derivative.

    Amination: Introduction of the amino group at the 3-position of the benzopyran ring. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position, often through a reaction with formaldehyde under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: (3-carboxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.

    Reduction: (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.

    Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a benzopyran core.

Mechanism of Action

The mechanism of action of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-2,4-dihydrochromen-3-yl)methanol
  • (3-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanol
  • (3-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)methanol

Uniqueness

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group at the 3-position of the benzopyran ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSFNARROLHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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